An In-Depth Technical Guide to the Chemical Properties of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
An In-Depth Technical Guide to the Chemical Properties of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related analogs to provide a predictive understanding of its characteristics. All quantitative data is summarized in structured tables for comparative analysis.
Core Chemical Properties
7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is a heterocyclic organic compound belonging to the benzopyran class. Its structure features a dihydropyran ring fused to a benzene ring, with an amino group at the 7th position and a ketone at the 4th position.
| Property | Value | Source |
| IUPAC Name | 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one | N/A |
| CAS Number | 103440-75-1 | [1] |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Appearance | Light yellow to yellow solid | N/A |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | N/A |
Physical and Spectroscopic Data (Predicted and from Analogs)
The following tables summarize expected and observed spectral characteristics based on the analysis of similar benzopyran and aminopyran structures.
Table 2.1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-2 | ~4.5 | t | ~6-7 Hz |
| H-3 | ~2.8 | t | ~6-7 Hz |
| H-5 | ~7.7 | d | ~8-9 Hz |
| H-6 | ~6.4 | dd | ~8-9 Hz, ~2-3 Hz |
| H-8 | ~6.2 | d | ~2-3 Hz |
| -NH₂ | Broad singlet |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 | ~68 |
| C-3 | ~38 |
| C-4 | ~189 |
| C-4a | ~113 |
| C-5 | ~129 |
| C-6 | ~110 |
| C-7 | ~150 |
| C-8 | ~102 |
| C-8a | ~163 |
Table 2.3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (amine) | 3400-3250 (two bands) |
| C=O stretch (ketone) | 1680-1660 |
| C-N stretch (aromatic amine) | 1340-1250 |
| C-O-C stretch (ether) | 1275-1200 and 1150-1085 |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
Table 2.4: Predicted Mass Spectrometry (MS) Fragmentation
| m/z | Proposed Fragment |
| 163 | [M]⁺ |
| 134 | [M - CO - H]⁺ |
| 106 | [M - CO - H - CO]⁺ |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is not explicitly detailed in the available literature. However, the synthesis of structurally related 2-amino-4H-chromenes is commonly achieved through a one-pot, three-component reaction. This methodology provides a likely synthetic route.
3.1. General One-Pot Synthesis of 2-Amino-4H-Chromene Derivatives
This reaction typically involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a phenol derivative (such as resorcinol for 7-hydroxy analogs). To obtain the 7-amino analog, a starting material like 3-aminophenol would be required. The reaction can be catalyzed by a variety of catalysts, including bases like sodium carbonate or piperidine, and can often be performed under environmentally friendly conditions.
Experimental Workflow: General Synthesis of 2-Amino-4H-Chromenes
Figure 1. General workflow for the one-pot synthesis of 2-amino-4H-chromene derivatives.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one, the broader class of benzopyran and chromene derivatives has been the subject of extensive research in drug discovery.
Derivatives of this scaffold have demonstrated a wide range of pharmacological properties, including:
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Anticancer Activity: Some 4-aryl-4H-chromenes are potent inducers of apoptosis in cancer cell lines.
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Cholinesterase Inhibition: Certain amino-dihydro-4H-chromenone derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them of interest for the management of Alzheimer's disease.[2]
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Antimicrobial and Antifungal Activities: Various substituted 2-amino-4H-pyrans have been screened for and have shown in vitro antibacterial and antifungal activities.[3]
The mechanisms of action for these diverse biological effects often involve the modulation of key cellular signaling pathways. For instance, some flavonoids, which share the benzopyran core, are known to influence pathways such as the NF-κB and MAPK signaling cascades, which are critical in inflammation and cell proliferation.
Hypothesized Signaling Pathway Involvement of Benzopyran Derivatives
Figure 2. Hypothesized inhibition of the NF-κB signaling pathway by a benzopyran derivative.
Conclusion
7-Amino-2,3-dihydro-4H-1-benzopyran-4-one is a compound of interest within the broader family of benzopyrans, a scaffold known for its diverse pharmacological activities. While specific experimental data for this particular molecule is sparse in the current literature, this guide provides a robust, predictive framework based on the known properties of its close analogs. The synthetic accessibility via established one-pot methodologies, combined with the potential for biological activity, suggests that 7-Amino-2,3-dihydro-4H-1-benzopyran-4-one and its derivatives warrant further investigation in the context of drug discovery and development. Future research should focus on the definitive synthesis, characterization, and biological evaluation of this compound to unlock its full potential.
